molecular formula C13H11ClN2O3S2 B2408030 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid CAS No. 477867-80-4

2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid

Cat. No.: B2408030
CAS No.: 477867-80-4
M. Wt: 342.81
InChI Key: PBFJREWLZRQCCM-UHFFFAOYSA-N
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Description

“2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 244.7 . It has a melting point of 100-102°C . The IUPAC name of the compound is “{ [2- (4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid” and its InChI code is "1S/C10H9ClO3S/c11-8-3-1-7 (2-4-8)9 (12)5-15-6-10 (13)14/h1-4H,5-6H2, (H,13,14)" .

Scientific Research Applications

Crystal Structure and Spectroscopic Characterization

The compound has been studied for its crystal structure and spectroscopic characterization, indicating its potential in material science and chemical engineering applications. Aydin et al. (2010) synthesized a similar compound and characterized it using elemental analyses, FT-IR, NMR spectroscopy, and X-ray diffraction, emphasizing its structural properties (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).

Biological Activities and Antimicrobial Potential

This compound and its derivatives have been explored for various biological activities. One study by Rahman et al. (2005) synthesized novel compounds from 10-undecenoic acid hydrazide, demonstrating their structural assignment and biological assays, including antimicrobial potential (Rahman, Mukhtar, Ansari, & Lemiére, 2005). Similarly, Attimarad and Bagavant (1999) prepared derivatives showing good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

Applications in Organic Chemistry and Drug Synthesis

The compound's derivatives are used in synthesizing various pharmaceuticals. For instance, Nedolya et al. (2018) discussed its application in creating derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, useful in organic chemistry and drug synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Anticancer Properties

Yushyn, Holota, and Lesyk (2022) utilized a pharmacophore hybridization approach to synthesize novel molecules with anticancer properties using derivatives of the compound (Yushyn, Holota, & Lesyk, 2022).

Properties

IUPAC Name

2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c14-9-3-1-8(2-4-9)10-5-21-13(15-10)16-11(17)6-20-7-12(18)19/h1-5H,6-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFJREWLZRQCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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